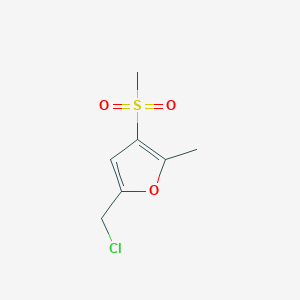

5-(氯甲基)-3-甲磺酰基-2-甲基呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . CMF is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Synthesis Analysis

The synthesis of 5-(Chloromethyl)furfural (CMF) from both solid sugars and high fructose corn syrup (HFCS) was achieved using continuous flow processing . Another method involves the cycloaddition of nitrile oxides generated in situ from aldoximes to 2,3-dichloroprop-1-ene .Molecular Structure Analysis

The molecular structure of 5-Chloromethylfurfural consists of a furan ring substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl .Chemical Reactions Analysis

5-Chloromethylfurfural can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . It can also be used in the production of various other chemicals .Physical and Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . It has a molecular formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 .科学研究应用

合成和表征

研究重点是合成和表征具有结构相似性或 5-(氯甲基)-3-甲磺酰基-2-甲基呋喃衍生物的化合物。例如,已经广泛研究了相关化合物2-氯乙基(甲磺酰基)甲磺酸盐的合成和表征。其结构和振动特性以及生物活性已使用实验和理论方法(包括 X 射线衍射和 DFT 方法)进行了探讨。该化合物在生物膜形成和群体感应 (QS) 活性研究中显示出潜力,突出了其在微生物学研究中的相关性 (Galván et al., 2018)。

抗菌活性

磺酰胺衍生物及其金属配合物,包括由甲磺酸酰肼合成的那些,已证明对一系列革兰氏阳性菌和革兰氏阴性菌具有抗菌活性。这些发现强调了与 5-(氯甲基)-3-甲磺酰基-2-甲基呋喃相关的磺酰胺类化合物的潜力,在开发新的抗菌剂方面 (Özdemir et al., 2009)。

微生物代谢

甲磺酸(5-(氯甲基)-3-甲磺酰基-2-甲基呋喃结构中的核心成分)的微生物代谢突出了其在硫的生物地球化学循环中的作用。好氧菌利用甲磺酸盐作为硫源,强调了其环境意义和在生物修复和生态研究中的潜在应用 (Kelly & Murrell, 1999)。

催化应用

使用固体酸性纳米杂化物将生物基 5-甲基糠醇催化二聚为双(5-甲基呋喃-2-基)甲烷,说明了呋喃衍生物在可再生能源和材料科学中的应用。这项研究为开发用于生物质转化的可持续催化剂和工艺提供了见解,这与 5-(氯甲基)-3-甲磺酰基-2-甲基呋喃的化学家族直接相关 (Jin et al., 2020)。

安全和危害

未来方向

There is a growing interest in the synthesis of 5-Chloromethylfurfural as a novel building block of similar molecular structure to that of 5-hydroxymethylfurfural (HMF) . It has superior thermal and hydrolytic stability, which simplifies its isolation and purification from the aqueous (or polar) reaction media . The presence of chlorine as a better leaving group in synthesis has given rise to several interesting products to be obtained therefrom .

属性

IUPAC Name |

5-(chloromethyl)-2-methyl-3-methylsulfonylfuran |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO3S/c1-5-7(12(2,9)10)3-6(4-8)11-5/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPOAVPXNBJNGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)CCl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2941507.png)

![2-Amino-N-[1-(4-methylphenyl)propyl]butanamide;hydrochloride](/img/structure/B2941509.png)

![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)

![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)

![10-(2-nitrophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2941514.png)

![N-cyclohexyl-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2941518.png)

![5-[1-(2-Methoxyethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2941520.png)

![N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2941522.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2941526.png)